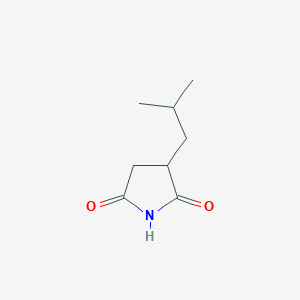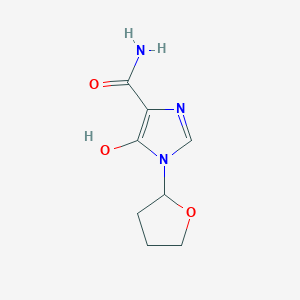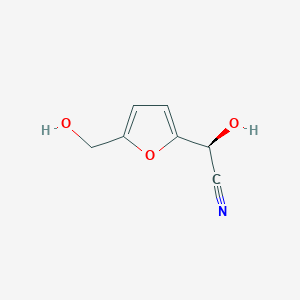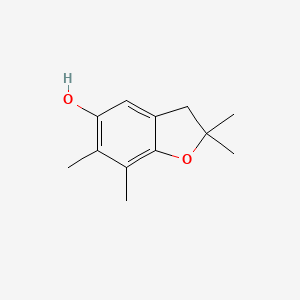![molecular formula C17H13ClN2O6S B12884661 2-Chloro-N-[(furan-2-yl)methyl]-3-nitro-4-phenoxybenzene-1-sulfonamide CAS No. 88344-97-2](/img/structure/B12884661.png)
2-Chloro-N-[(furan-2-yl)methyl]-3-nitro-4-phenoxybenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(furan-2-ylmethyl)-3-nitro-4-phenoxybenzenesulfonamide is a complex organic compound with a unique structure that combines various functional groups, including a chloro group, a furan ring, a nitro group, a phenoxy group, and a sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(furan-2-ylmethyl)-3-nitro-4-phenoxybenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Chlorination: The chloro group is introduced via chlorination, often using thionyl chloride or phosphorus pentachloride.
Sulfonation: The sulfonamide group is introduced through sulfonation, typically using chlorosulfonic acid followed by reaction with an amine.
Furan Ring Introduction: The furan ring is introduced through a Friedel-Crafts acylation reaction, using furan and an appropriate acyl chloride.
Phenoxy Group Introduction: The phenoxy group is introduced via a nucleophilic substitution reaction, using phenol and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and reduce costs. This can include the use of catalysts, alternative reagents, and more efficient reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-N-(furan-2-ylmethyl)-3-nitro-4-phenoxybenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Ammonia, primary or secondary amines, thiols.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted sulfonamides.
Aplicaciones Científicas De Investigación
2-Chloro-N-(furan-2-ylmethyl)-3-nitro-4-phenoxybenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-(furan-2-ylmethyl)-3-nitro-4-phenoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to form multiple interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-N-(furan-2-ylmethyl)-N-methylpropanamide
- 2-Chloro-N-(furan-2-ylmethyl)-N-methylacetamide
- 2-Chloro-N-(furan-2-ylmethyl)propanamide
Uniqueness
2-Chloro-N-(furan-2-ylmethyl)-3-nitro-4-phenoxybenzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Propiedades
Número CAS |
88344-97-2 |
|---|---|
Fórmula molecular |
C17H13ClN2O6S |
Peso molecular |
408.8 g/mol |
Nombre IUPAC |
2-chloro-N-(furan-2-ylmethyl)-3-nitro-4-phenoxybenzenesulfonamide |
InChI |
InChI=1S/C17H13ClN2O6S/c18-16-15(27(23,24)19-11-13-7-4-10-25-13)9-8-14(17(16)20(21)22)26-12-5-2-1-3-6-12/h1-10,19H,11H2 |
Clave InChI |
YNUOHAYJNJNHIT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=C(C(=C(C=C2)S(=O)(=O)NCC3=CC=CO3)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


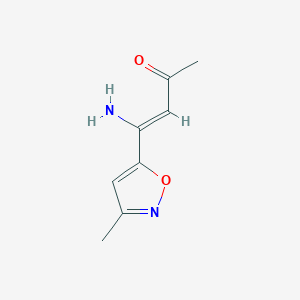
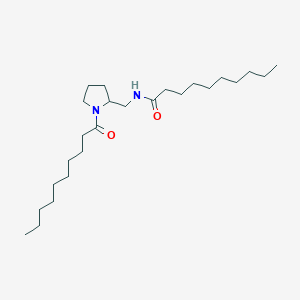
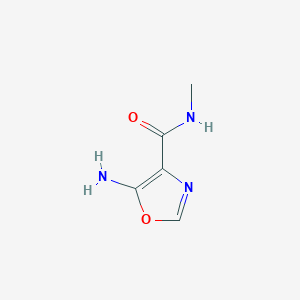
![Ethanone, 1-[6-chloro-4-(2-chlorophenyl)-2-methyl-3-quinolinyl]-](/img/structure/B12884590.png)
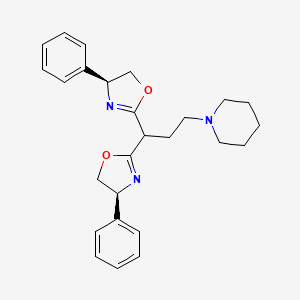
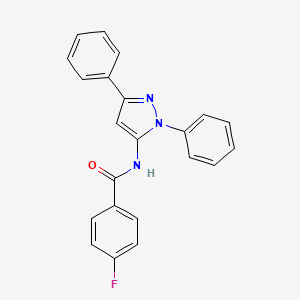
![2-(Benzo[D][1,3]dioxol-5-YL)-2-oxoacetaldehyde](/img/structure/B12884605.png)
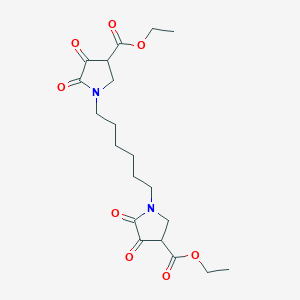
![5-[[[(Methylamino)carbonyl]oxy]methyl]-3-[3-(trifluoromethyl)phenyl]oxazolidin-2-one](/img/structure/B12884610.png)
